molecular formula C16H18N2O B14471699 N-[2-(Methylamino)ethyl]-N-phenylbenzamide CAS No. 67614-22-6

N-[2-(Methylamino)ethyl]-N-phenylbenzamide

Cat. No.: B14471699
CAS No.: 67614-22-6
M. Wt: 254.33 g/mol
InChI Key: RYKBZZIFRMCORR-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)ethyl]-N-phenylbenzamide is an organic compound with the molecular formula C10H16N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group attached to a methylaminoethyl chain, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)ethyl]-N-phenylbenzamide typically involves the reaction of N-methyl-N-[2-(methylamino)ethyl]aniline with benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)ethyl]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Methylamino)ethyl]-N-phenylbenzoic acid, while reduction could produce N-[2-(Methylamino)ethyl]-N-phenylbenzylamine .

Scientific Research Applications

N-[2-(Methylamino)ethyl]-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)ethyl]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is the basis for its therapeutic effects. The compound’s ability to interact with protein kinases and other enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylamino)ethyl]formamide
  • N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide
  • N-[2-(Methylamino)ethyl]isoquinoline-5-sulfonamide

Uniqueness

N-[2-(Methylamino)ethyl]-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and selectivity, making it particularly useful in targeted biochemical applications .

Properties

CAS No.

67614-22-6

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]-N-phenylbenzamide

InChI

InChI=1S/C16H18N2O/c1-17-12-13-18(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3

InChI Key

RYKBZZIFRMCORR-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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